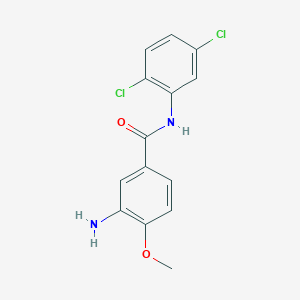![molecular formula C23H26N4O2 B5643268 4-(1-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-piperidinyl)pyridine](/img/structure/B5643268.png)
4-(1-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-piperidinyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compounds like "4-(1-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-piperidinyl)pyridine" are of significant interest in pharmaceutical and medicinal chemistry due to their complex structures and potential bioactivity. Such compounds often exhibit unique properties that make them suitable candidates for drug development, excluding their use, dosage, and side effects for this discussion.
Synthesis Analysis
The synthesis of complex molecules involving pyridine, pyrazole, benzodioxin, and piperidine units typically involves multi-step organic reactions. These may include condensation reactions, cyclizations, and functional group transformations. The preparation of such compounds often requires careful control of reaction conditions to achieve high selectivity and yield (Boča et al., 2011).
Molecular Structure Analysis
Molecular structure analysis of compounds containing pyridine and piperidine rings often focuses on their conformational and stereochemical aspects. Techniques such as X-ray crystallography and NMR spectroscopy are commonly used to elucidate their structures. These analyses provide insights into the spatial arrangement of atoms and the potential for interaction with biological targets (Shankar et al., 2023).
Chemical Reactions and Properties
Compounds with pyrazole and benzodioxin units can undergo a variety of chemical reactions, including nucleophilic substitutions and electrophilic additions. Their chemical properties are influenced by the presence of heteroatoms, which can participate in hydrogen bonding and other non-covalent interactions, impacting their reactivity and stability (Wenglowsky, 2013).
Physical Properties Analysis
The physical properties of such complex molecules, including melting points, solubility, and crystallinity, are crucial for their formulation and application in medicinal chemistry. These properties are determined by the molecular structure and the functional groups present in the compound. Techniques such as differential scanning calorimetry (DSC) and solubility tests are employed to characterize these properties (Garapati et al., 2023).
Chemical Properties Analysis
The reactivity of such compounds towards biological targets is influenced by their chemical properties, such as acid-base character, redox potential, and the presence of reactive functional groups. These properties play a critical role in their mechanism of action, binding affinity, and selectivity towards biological targets. Understanding these properties is essential for optimizing their pharmacological activity (Kumar & Deep, 2019).
作用機序
特性
IUPAC Name |
4-[1-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methylpyrazol-4-yl]methyl]piperidin-4-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-26-15-20(16-27-10-6-18(7-11-27)17-4-8-24-9-5-17)23(25-26)19-2-3-21-22(14-19)29-13-12-28-21/h2-5,8-9,14-15,18H,6-7,10-13,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJBMIOZLODYKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC3=C(C=C2)OCCO3)CN4CCC(CC4)C5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5643204.png)
![3-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-5-phenyl-4H-1,2,4-triazol-4-amine](/img/structure/B5643218.png)
![(3aR*,6aR*)-2-(2-methoxyethyl)-5-[2-(methylthio)benzoyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5643224.png)
![4-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]morpholine](/img/structure/B5643232.png)
![2-isopropyl-1-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-benzimidazole](/img/structure/B5643240.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5643242.png)
![2-methyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-1-benzofuran-5-carboxamide](/img/structure/B5643250.png)
![ethyl 4-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5643258.png)
![6-chloro-1,3-dimethyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B5643259.png)

![6-cyclopropyl-N-[1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethyl]pyrimidin-4-amine](/img/structure/B5643265.png)
![3-[(diethylamino)methyl]-6-methyl-2-phenyl-4-quinolinol](/img/structure/B5643277.png)
![2-cyclopropyl-9-[N-methyl-N-(pyridin-3-ylmethyl)glycyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5643279.png)
![N-{2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5643285.png)